N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an oxazepine ring, a sulfamoyl group, and an acetamide group . These functional groups can potentially give the compound a wide range of chemical and biological properties.
Molecular Structure Analysis
The compound contains a 7-membered oxazepine ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that contain at least two different elements in the ring . The oxazepine ring in this compound contains nitrogen and oxygen atoms in addition to carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the sulfamoyl group could potentially undergo hydrolysis, and the acetamide group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like sulfamoyl and acetamide could make the compound soluble in polar solvents .Scientific Research Applications
Photophysical Properties of Similar Compounds
- Synthesis and Properties of Fused Oxazapolycyclic Skeletons
- A study by Petrovskii et al. (2017) investigated compounds with a structure similar to the one , focusing on the synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate. This compound, a unique representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, exhibited strong blue emission in dichloromethane (Petrovskii et al., 2017).
Synthesis and Antimicrobial Activity
- Synthesis of Novel Compounds with Antimicrobial Activity
- Research by Sunder and Maleraju (2013) focused on the synthesis of derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Computational Studies and Applications
- Theoretical Investigation of Sulfonamide Derivatives
- A 2021 study by Fahim and Ismael investigated sulfonamide derivatives for potential applications in antimalarial and COVID-19 drug research. Theoretical calculations and molecular docking studies were conducted to assess the binding energy and potential drug efficacy (Fahim & Ismael, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-12-9-14(21-13(2)24)6-8-18(12)29(26,27)23-15-5-7-17-16(10-15)22-19(25)20(3,4)11-28-17/h5-10,23H,11H2,1-4H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFFKZJWCXYIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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